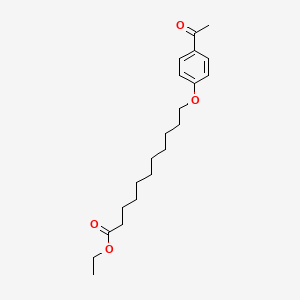
Ethyl 11-(4-acetylphenoxy)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-11-(4-Acetylphenoxy)undecanoat ist eine organische Verbindung mit der Summenformel C21H32O4. Es zeichnet sich durch das Vorhandensein einer Estergruppe, einer Ketongruppe und eines aromatischen Ethers aus. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der Forschung und in industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Ethyl-11-(4-Acetylphenoxy)undecanoat beinhaltet typischerweise die Veresterung von 11-(4-Acetylphenoxy)undecansäure mit Ethanol. Die Reaktion wird in der Regel durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, um den Veresterungsprozess zu erleichtern. Nach Beendigung der Reaktion wird das Produkt durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von Ethyl-11-(4-Acetylphenoxy)undecanoat kontinuierliche Fließreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Katalysatoren und Lösungsmitteln wird sorgfältig kontrolliert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-11-(4-Acetylphenoxy)undecanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ketongruppe kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren Bedingungen verwendet werden.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind übliche Reduktionsmittel.
Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für Substitutionsreaktionen am aromatischen Ring verwendet werden.
Hauptprodukte
Oxidation: Bildung von 11-(4-Acetylphenoxy)undecansäure.
Reduktion: Bildung von 11-(4-Hydroxyphenoxy)undecanol.
Substitution: Bildung von bromierten oder nitrierten Derivaten des aromatischen Rings.
Wissenschaftliche Forschungsanwendungen
Ethyl-11-(4-Acetylphenoxy)undecanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Medikamententräger untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-11-(4-Acetylphenoxy)undecanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Ester- und Ketongruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Proteinen und Enzymen teilnehmen, was möglicherweise ihre Funktion beeinflusst. Der aromatische Ring kann auch mit hydrophoben Bereichen von Biomolekülen interagieren und so deren Aktivität und Stabilität beeinflussen.
Wirkmechanismus
The mechanism of action of ethyl 11-(4-acetylphenoxy)undecanoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-10-undecenoat
- Methylundecanoat
- Ethyldecanoat
Einzigartigkeit
Ethyl-11-(4-Acetylphenoxy)undecanoat ist einzigartig aufgrund des Vorhandenseins der Acetylphenoxygruppe, die besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für spezifische Anwendungen, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
CAS-Nummer |
88843-33-8 |
|---|---|
Molekularformel |
C21H32O4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
ethyl 11-(4-acetylphenoxy)undecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-24-21(23)12-10-8-6-4-5-7-9-11-17-25-20-15-13-19(14-16-20)18(2)22/h13-16H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
GYXUKYDKPREPJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



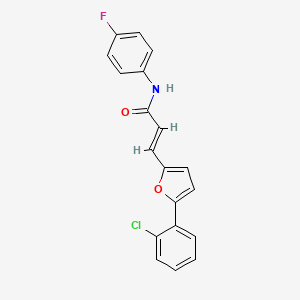
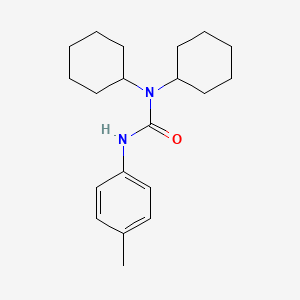
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)
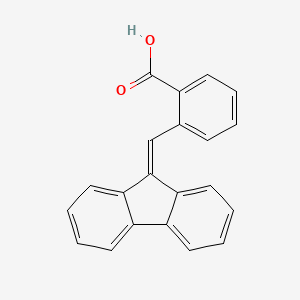

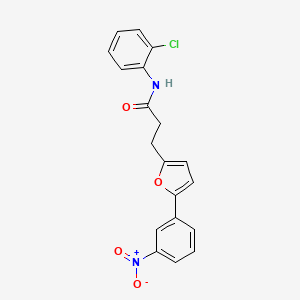
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
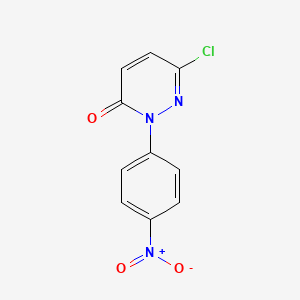
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
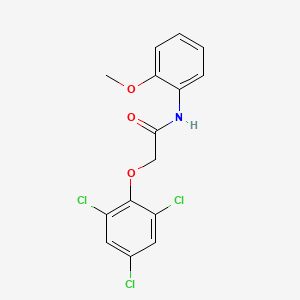

![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

